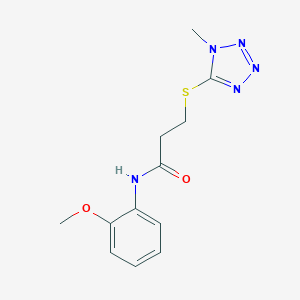![molecular formula C13H9BrN4O3S B270012 N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270012.png)
N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been shown to have a significant impact on various biological processes.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the inhibition of the enzymes thioredoxin reductase and nitric oxide synthase. Thioredoxin reductase is an enzyme that plays a key role in regulating cellular redox balance and is overexpressed in many cancer cells. Inhibition of thioredoxin reductase can lead to increased oxidative stress and apoptosis in cancer cells. Nitric oxide synthase is an enzyme that produces nitric oxide, which is involved in inflammation and immune response. Inhibition of nitric oxide synthase can lead to decreased inflammation and improved immune response.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve immune response. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its potential therapeutic applications. It has been shown to have a significant impact on various biological processes, making it a promising candidate for drug development. However, one of the limitations of using N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research of N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One direction is the development of more potent and selective inhibitors of thioredoxin reductase and nitric oxide synthase. Another direction is the investigation of the potential therapeutic applications of N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to investigate the potential toxicity of N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide and to develop strategies to minimize its cytotoxic effects on normal cells.
Synthesemethoden
The synthesis of N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves a multi-step process that includes the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to yield 5-bromo-2-pyridineyl chloride. This is followed by the reaction of 5-bromo-2-pyridineyl chloride with 2-mercapto-5-(2-furyl)-1,3,4-oxadiazole to yield 5-(2-furyl)-1,3,4-oxadiazol-2-ylthio-5-bromo-2-pyridine. Finally, the reaction of 5-(2-furyl)-1,3,4-oxadiazol-2-ylthio-5-bromo-2-pyridine with N-(chloroacetyl)acetamide yields N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively used in scientific research due to its potential therapeutic applications. It has been shown to have a significant impact on various biological processes, including cancer, inflammation, and infectious diseases. It has been studied as an inhibitor of the enzyme thioredoxin reductase, which has been linked to cancer cell growth and survival. It has also been studied as an inhibitor of the enzyme nitric oxide synthase, which has been linked to inflammation and infectious diseases.
Eigenschaften
Produktname |
N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
|---|---|
Molekularformel |
C13H9BrN4O3S |
Molekulargewicht |
381.21 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C13H9BrN4O3S/c14-8-3-4-10(15-6-8)16-11(19)7-22-13-18-17-12(21-13)9-2-1-5-20-9/h1-6H,7H2,(H,15,16,19) |
InChI-Schlüssel |
RSWVUWUVIPIKBZ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br |
Kanonische SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B269931.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B269932.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269933.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B269935.png)
![N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269936.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B269937.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269939.png)
![1-({[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B269944.png)


![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)


![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)